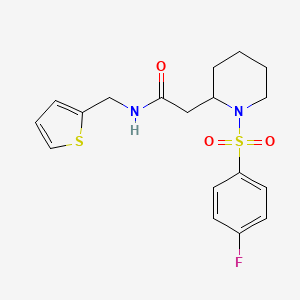
2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as TAK-659 and is a potent and selective inhibitor of the protein kinase BTK. BTK plays a crucial role in the development and activation of B cells, making TAK-659 a promising candidate for the treatment of various B cell-mediated diseases.
Scientific Research Applications
Sulfonamide Compounds and Their Applications
Sulfonamide compounds, characterized by the presence of a sulfonamide group, play a significant role in various medicinal and environmental applications. These compounds are found in several clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptic drugs. The primary sulfonamide moiety is integral to many drugs due to its ability to interact with biological targets, offering potential for therapeutic applications. Recent patents and research focus on novel sulfonamides with improved efficacy and selectivity for various diseases, highlighting the ongoing interest in developing sulfonamide-based therapeutics (Carta, Scozzafava, & Supuran, 2012; Gulcin & Taslimi, 2018).
Fluorinated Compounds in Environmental Science
Fluorinated compounds, including perfluorinated acids and sulfonates, are persistent environmental pollutants. These compounds, due to their stability and resistance to degradation, pose challenges for environmental health. Research into the environmental behavior, degradation pathways, and potential for bioaccumulation of these compounds helps in understanding their long-term impact and in developing strategies for their removal and management (Wang et al., 2013; Liu & Mejia Avendaño, 2013).
properties
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S2/c19-14-6-8-17(9-7-14)26(23,24)21-10-2-1-4-15(21)12-18(22)20-13-16-5-3-11-25-16/h3,5-9,11,15H,1-2,4,10,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFHOTCJVZKPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2763636.png)
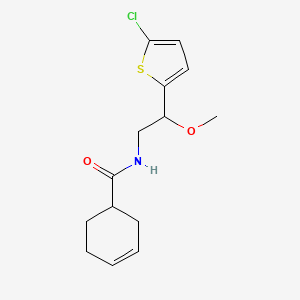

![1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2763644.png)
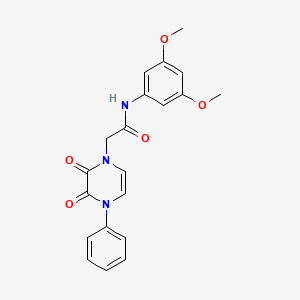
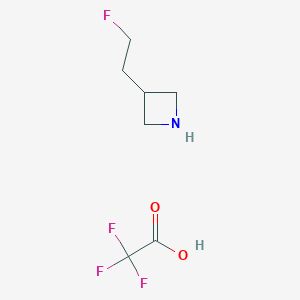
![1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2763647.png)
![2,4-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2763648.png)

![Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate](/img/structure/B2763650.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2763651.png)
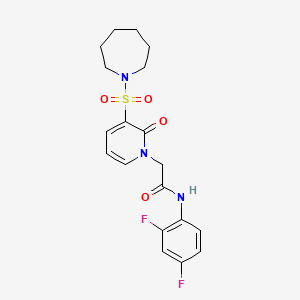
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2763655.png)